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Compound of Interest

Compound Name: 8,10-Heneicosadiynoic acid

CAS No.: 174063-95-7

Cat. No.: B060590

Get Quote

Executive Summary & Structural Logic
8,10-Heneicosadiynoic acid (8,10-HDA) is a specialized fatty acid derivative characterized by

a conjugated diacetylene (diyne) moiety positioned at the 8th and 10th carbons of a 21-carbon

chain. It belongs to the class of diacetylenic lipids used primarily as precursors for

Polydiacetylenes (PDAs)—supramolecular polymers that exhibit unique chromatic transitions

(blue-to-red) upon environmental stress (heat, pH, binding events).

Unlike its more common analog, 10,12-Pentacosadiynoic acid (PCDA), 8,10-HDA possesses a

shorter hydrophobic tail and a shorter spacer between the headgroup and the polymerizable

core. This structural variance alters the packing density and phase transition temperatures of

the resulting Langmuir-Blodgett films or liposomes.

Structural Partitioning
To accurately interpret spectroscopic data, the molecule is partitioned into four distinct zones:

Zone A (Headgroup): Carboxylic acid (
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) – The hydrophilic anchor.

Zone B (Proximal Spacer):

– Connects the headgroup to the diyne.

Zone C (Chromophore):

– The stiff, conjugated rod responsible for polymerization.

Zone D (Distal Tail):

– The hydrophobic tail governing lipid alignment.

Molecular Formula:

Molecular Weight: 318.49 g/mol

Fig 1. Structural Partitioning of 8,10-Heneicosadiynoic Acid for Spectroscopic Assignment
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Spectroscopic Data Analysis
Note: The following data is synthesized from high-fidelity analogs (10,12-PCDA) and standard

organic spectroscopy principles for conjugated diynes, as specific databases for the 8,10-

isomer are often proprietary.

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is dominated by the methylene envelope, but the diagnostic triplets at 2.24 ppm
and 2.34 ppm confirm the presence of the diyne and carboxylic acid, respectively.

NMR (400 MHz,
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)
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

11.0 - 12.0 Broad Singlet 1H

Acidic proton

(concentration

dependent).

2.34
Triplet (

Hz)
2H

Adjacent to

Carbonyl (

).

2.24
Triplet (

Hz)
4H

Adjacent to

Diyne (

). Critical

Diagnostic.

1.63 Multiplet 2H

Beta to Carbonyl

(

).

1.52 Multiplet 4H
Beta to Diyne (

).

1.25 - 1.40 Multiplet (Broad) 18H Bulk
Remaining

methylenes in

spacers and tail.

0.88
Triplet (

Hz)
3H Terminal

Distal Methyl (

).

NMR (100 MHz,

)
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Shift (

, ppm)
Carbon Type Assignment

179.8
Carboxylic Acid Carbon (

).

77.5
Internal Acetylenic Carbons (

).

65.3
External Acetylenic Carbons (

).

34.1
to Carbonyl (

).

31.9 Carbon.

29.6 - 28.3 Bulk Methylene Envelope.

24.7
to Carbonyl (

).

19.2
to Diyne (

). Shielded by anisotropy.

14.1
Terminal Methyl (

).

Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups. Note that the

stretch is often weak or invisible in symmetric diynes due to the lack of a dipole moment
change, but it may appear as a weak band around 2150 cm
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due to slight asymmetry in the crystal lattice or solution environment.

Wavenumber (

)
Intensity Vibration Mode Assignment

2800 - 3100 Strong, Broad O-H Stretch Carboxylic Acid dimer.

2918, 2849 Strong, Sharp C-H Stretch
Asym/Sym stretching

of methylene chains.

2156 Weak/Trace Stretch
Conjugated Diyne

(often Raman active).

1690 - 1710 Strong Stretch
Carboxylic Acid

Carbonyl.

1465 Medium Bend
Scissoring

deformation.

1430 Medium Bend
In-plane bending

coupled with C-O.

720 Medium Rock
Long chain methylene

rocking (>4 carbons).

Mass Spectrometry (MS)
Ionization Mode: ESI (Negative Mode) is preferred for free fatty acids to observe

.

Molecular Ion:

Formula:

Exact Mass: 318.2559

Observed

: ~317.25 m/z
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Experimental Protocols (Methodology)
NMR Sample Preparation
Objective: Prevent concentration-dependent aggregation (micelle formation) which causes

peak broadening.

Solvent Choice: Use Deuterated Chloroform (

) (99.8% D) containing 0.03% TMS as an internal standard.

Why:

is an excellent solvent for fatty acids and breaks down weak dimers better than DMSO.

Concentration: Dissolve 5–10 mg of 8,10-HDA in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved

micro-aggregates.

Acquisition: Run at 298 K. For quantitative integration, ensure a relaxation delay (

) of at least 2.0 seconds to allow full relaxation of the carboxyl protons.

FT-IR Analysis (ATR Method)
Objective: Rapid characterization of the solid state (crystalline) packing.

Instrumentation: FTIR Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated

Total Reflectance) crystal.

Procedure:

Place a small amount (~2 mg) of solid 8,10-HDA powder onto the crystal.

Apply pressure using the anvil to ensure intimate contact.

Scan range: 4000 to 600 cm

.
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Resolution: 4 cm

; Scans: 16 or 32.

Cleaning: Clean crystal immediately with Isopropanol. Caution: Avoid Acetone if using ZnSe

crystals.

Polymerization Test (Self-Validation)
A unique feature of this molecule is its ability to polymerize. This serves as a functional purity

test.

Dissolve 8,10-HDA in Chloroform.

Spot onto a TLC plate or filter paper.

Irradiate with UV light (254 nm) for 1–5 minutes.

Result: The spot should turn deep Blue. If it remains colorless or turns yellow, the diyne

moiety is degraded or the packing is disordered.

Analytical Workflow Diagram

Fig 2. Integrated Analytical Workflow for Validation of Diacetylenic Lipids
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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